2-[(3-Cyano-6-propylpyridin-2-yl)sulfanyl]-2-methylpropanoic acid
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Overview
Description
2-[(3-CYANO-6-PROPYL-2-PYRIDYL)SULFANYL]-2-METHYLPROPANOIC ACID is a complex organic compound featuring a pyridyl group, a cyano group, and a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-CYANO-6-PROPYL-2-PYRIDYL)SULFANYL]-2-METHYLPROPANOIC ACID typically involves multi-step organic reactions. One common method includes the reaction of 3-cyano-6-propyl-2-pyridylthiol with 2-methylpropanoic acid under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the process may require solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(3-CYANO-6-PROPYL-2-PYRIDYL)SULFANYL]-2-METHYLPROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridyl and cyano groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
2-[(3-CYANO-6-PROPYL-2-PYRIDYL)SULFANYL]-2-METHYLPROPANOIC ACID has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3-CYANO-6-PROPYL-2-PYRIDYL)SULFANYL]-2-METHYLPROPANOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyano and pyridyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-CYANO-6-PROPYL-2-PYRIDYL)SULFANYL]-N-(4-ETHOXYPHENYL)ACETAMIDE
- 2-[(3-CYANO-6-PROPYL-2-PYRIDYL)SULFANYL]-N-(4-METHOXYPHENYL)ACETAMIDE
Uniqueness
2-[(3-CYANO-6-PROPYL-2-PYRIDYL)SULFANYL]-2-METHYLPROPANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H16N2O2S |
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Molecular Weight |
264.35 g/mol |
IUPAC Name |
2-(3-cyano-6-propylpyridin-2-yl)sulfanyl-2-methylpropanoic acid |
InChI |
InChI=1S/C13H16N2O2S/c1-4-5-10-7-6-9(8-14)11(15-10)18-13(2,3)12(16)17/h6-7H,4-5H2,1-3H3,(H,16,17) |
InChI Key |
BMQRLRFZGXWJHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=C(C=C1)C#N)SC(C)(C)C(=O)O |
Origin of Product |
United States |
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